molecular formula C11H19NO3 B12991654 tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate

tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate

Cat. No.: B12991654
M. Wt: 213.27 g/mol
InChI Key: LFCBRQVKSLENIR-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate is a chemical compound that belongs to the class of oxazocines This compound is characterized by its unique structure, which includes a tert-butyl group and a tetrahydro-1,4-oxazocine ring

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (6Z)-2,3,5,8-tetrahydro-1,4-oxazocine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-4-5-8-14-9-7-12/h4-5H,6-9H2,1-3H3/b5-4-

InChI Key

LFCBRQVKSLENIR-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC/C=C\C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate precursors under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the presence of anhydrous magnesium sulfate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .

Scientific Research Applications

tert-Butyl (Z)-2,3,5,

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